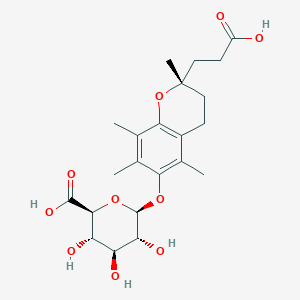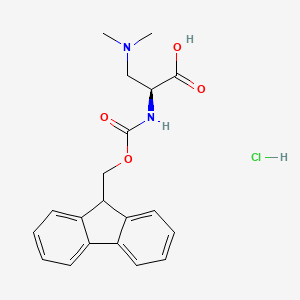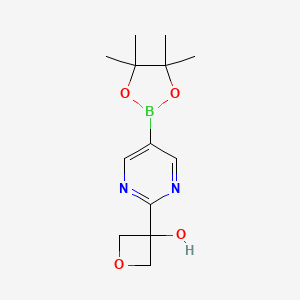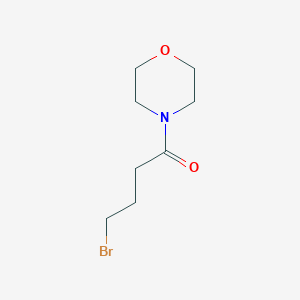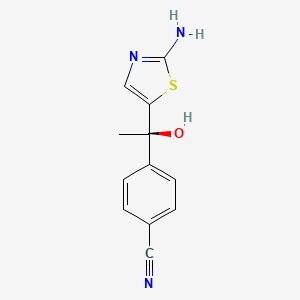![molecular formula C10H10N2O3 B13346446 2-(Methoxymethyl)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B13346446.png)
2-(Methoxymethyl)-1H-benzo[d]imidazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methoxymethyl)-1H-benzo[d]imidazole-5-carboxylic acid is a chemical compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a methoxymethyl group attached to the benzimidazole ring, which may influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethyl)-1H-benzo[d]imidazole-5-carboxylic acid typically involves the reaction of benzimidazole derivatives with methoxymethylating agents. One common method is the reaction of 1H-benzo[d]imidazole-5-carboxylic acid with methoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxymethyl)-1H-benzo[d]imidazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogenating agents (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Formation of 2-(carboxymethyl)-1H-benzo[d]imidazole-5-carboxylic acid.
Reduction: Formation of 2-(methoxymethyl)-1,2-dihydro-1H-benzo[d]imidazole-5-carboxylic acid.
Substitution: Formation of various substituted benzimidazole derivatives depending on the reagents used.
Scientific Research Applications
2-(Methoxymethyl)-1H-benzo[d]imidazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex benzimidazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its structural similarity to other bioactive benzimidazoles.
Industry: Utilized in the development of corrosion inhibitors and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Methoxymethyl)-1H-benzo[d]imidazole-5-carboxylic acid involves its interaction with specific molecular targets. The benzimidazole ring can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The methoxymethyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 1H-Benzimidazole-2-carboxylic acid
- 2-Methyl-1H-imidazole-4,5-dicarboxylic acid
- 1H-Imidazole-2-carboxylic acid
Uniqueness
2-(Methoxymethyl)-1H-benzo[d]imidazole-5-carboxylic acid is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This structural feature may provide advantages in terms of solubility, stability, and interaction with biological targets compared to other similar compounds .
Properties
Molecular Formula |
C10H10N2O3 |
|---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
2-(methoxymethyl)-3H-benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C10H10N2O3/c1-15-5-9-11-7-3-2-6(10(13)14)4-8(7)12-9/h2-4H,5H2,1H3,(H,11,12)(H,13,14) |
InChI Key |
ISHYXPQDRNCQDB-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NC2=C(N1)C=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



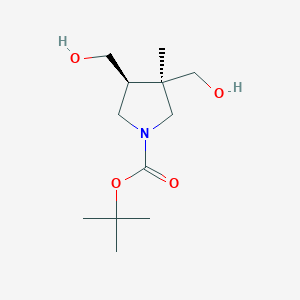
![2-(1-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B13346388.png)
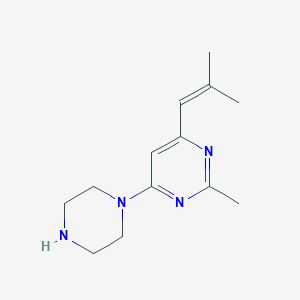
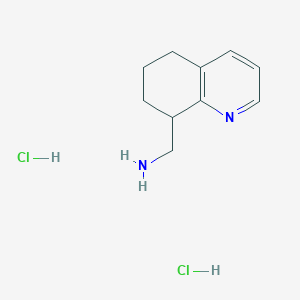
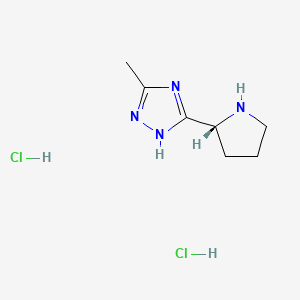
![2-(Imidazo[1,2-a]pyridin-6-yl)acetic acid](/img/structure/B13346407.png)
